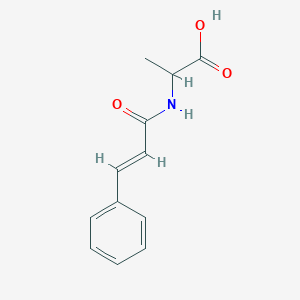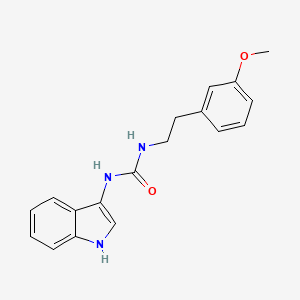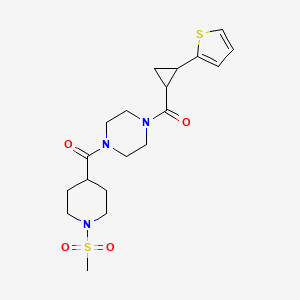![molecular formula C21H17FN4O2 B2674456 N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898431-86-2](/img/structure/B2674456.png)
N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyridines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines and their derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyridine core, with various substituents attached to it. These include a 4-fluorophenyl group, a methyl group, a p-tolyl group, and a carboxamide group. The presence of these groups could influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications
- This compound shows promise as a dual inhibitor of human P-glycoprotein (P-gp) and Staphylococcus aureus Nor A efflux pump .
- Additionally, it reduced the efflux of digoxin, an FDA-approved P-gp substrate, in MDCK-MDR1 cells .
- Co-administration of the compound with rifampicin led to increased Cmax and AUC, indicating improved drug exposure .
- It reduced the MIC of ciprofloxacin (a Nor A substrate) by 8- and 4-fold at different concentrations .
- Another derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, was studied for neurotoxic potentials .
Multi-Drug Resistance Reversal Agent
P-glycoprotein Inhibition
Enhancement of Rifampicin Bioavailability
Inhibition of Staphylococcus aureus Nor A Efflux Pump
Neurotoxicity Research
Interaction with Ecto-5’-Nucleotidase
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-12-3-9-16(10-4-12)26-20-18(13(2)25-26)19(27)17(11-23-20)21(28)24-15-7-5-14(22)6-8-15/h3-11H,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFQJIKTAANHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2674374.png)
ammoniumolate](/img/structure/B2674375.png)

![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)


![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)
![N-[1-(2-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2674390.png)
![Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate](/img/structure/B2674391.png)

